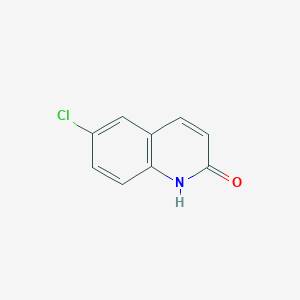

6-Chloro-2-hydroxyquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEBWFGRUPIVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315975 | |

| Record name | 6-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-67-9 | |

| Record name | 1810-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 2 Hydroxyquinoline and Its Analogs

Classical and Conventional Synthetic Approaches to Quinoline (B57606) Derivatives

The foundational methods for constructing the quinoline scaffold were developed in the late 19th century and remain relevant today. These named reactions provide versatile pathways to a variety of substituted quinolines.

Review of Established Named Reactions (e.g., Pfitzinger Reaction, Knorr Quinoline Synthesis, Conrad-Limpach Synthesis) and their Adaptability

Several classical named reactions are instrumental in the synthesis of quinoline derivatives, each offering a unique route to different substitution patterns.

The Pfitzinger Reaction , also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base like potassium hydroxide, forming a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to produce the final quinoline product. wikipedia.org While generally efficient, with some reported yields up to 80%, the reaction can sometimes be hampered by the formation of resinous byproducts that complicate product isolation. researchgate.net Modifications to the Pfitzinger reaction have been developed to synthesize fused derivatives of substituted quinolines. researchgate.net

The Knorr Quinoline Synthesis , first described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid, typically sulfuric acid. synarchive.comvedantu.com The reaction proceeds through an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org Under certain conditions, the formation of a 4-hydroxyquinoline (B1666331) can be a competing reaction. For example, benzoylacetanilide forms the 2-hydroxyquinoline (B72897) in a large excess of polyphosphoric acid (PPA), but yields the 4-hydroxyquinoline when a smaller amount of PPA is used. wikipedia.org

The Conrad-Limpach Synthesis , discovered in 1887, is a two-step process for preparing 4-hydroxyquinolines. synarchive.comwikipedia.org It begins with the formation of an enamine from an aniline (B41778) and a β-ketoester. synarchive.com This is followed by a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline. synarchive.comwikipedia.org The product is often depicted as a hydroxyquinoline (enol form), but it is believed that the quinolone (keto form) is the predominant tautomer. wikipedia.org A variation of this reaction, sometimes referred to as the "Conrad-Limpach-Knorr reaction," occurs at higher temperatures (around 140 °C) where the aniline attacks the ester group of the β-ketoester first, leading to a β-keto acid anilide. This intermediate then cyclizes to form a 2-hydroxyquinoline, which is essentially the Knorr synthesis. wikipedia.org

Table 1: Overview of Classical Named Reactions for Quinoline Synthesis

| Reaction | Reactants | Product | Key Reagents/Conditions |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Substituted quinoline-4-carboxylic acids | Strong base (e.g., KOH) |

| Knorr Quinoline Synthesis | β-ketoanilide | 2-Hydroxyquinoline | Strong acid (e.g., H₂SO₄) |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | High temperature (~250 °C) |

Multi-step Synthesis Strategies for Substituted Quinolines

The synthesis of specifically substituted quinolines, such as those with halogen substituents, often requires multi-step strategies. These approaches provide greater control over the final structure and allow for the introduction of various functional groups.

A common strategy involves the initial synthesis of a core quinoline structure, which is then further functionalized. For example, a multi-step synthesis of new quinoline derivatives started with the cyclization of 2-trifluoromethyl aniline to form a 4-hydroxyquinoline. nih.gov This intermediate was then converted to a 4-chloroquinoline, which served as a scaffold for further modifications to produce hydrazones, ureas, thioureas, and pyrazoles. nih.gov

Another example is the synthesis of 2-(6-chloro-2-hydroxyquinolin-3-yl)acetic acid, which likely starts from the preparation of the intermediate 6-chloro-2-hydroxyquinoline-3-carbaldehyde (B1353871). vulcanchem.com This aldehyde can be synthesized through a Friedländer annulation, which involves the cyclization of 4-chloroacetanilide with a Vilsmeier reagent (DMF/POCl₃) to form 2,6-dichloroquinoline-3-carbaldehyde, followed by hydrolysis to replace the C2 chlorine with a hydroxyl group. vulcanchem.com

The synthesis of 6-chloro-2-arylvinylquinolines provides another illustration of a multi-step approach. nih.gov The synthesis began with the reaction of an aniline with ethyl acetoacetate (B1235776) to form a hydroxyquinoline. nih.gov This was followed by chlorination with phosphorus oxychloride to yield a 4-chloroquinoline. nih.gov Subsequent nucleophilic substitution with an amine and then olefination with an aromatic aldehyde produced the final target compounds. nih.gov

These multi-step sequences often involve a series of fundamental organic reactions, including cyclizations, substitutions, oxidations, and reductions, to build the desired molecular complexity.

Direct and Regioselective Synthesis of this compound

While classical methods provide general routes to quinolines, modern synthetic chemistry often focuses on developing direct and regioselective methods to access specific, highly functionalized targets like this compound.

Key Precursors and Starting Materials

The synthesis of this compound can start from various precursors. One approach involves the cyclization of appropriately substituted anilines. For instance, a substituted aniline can be cyclized to a 4-hydroxyquinoline, which is then transformed into the target molecule. nih.gov

A more direct route to a related compound, 6-chloro-2-hydroxyquinoxaline, utilizes chloro-o-nitro-acetoacetanilide as a key starting material. google.com This highlights the use of nitroarenes as precursors, which can be reduced to the corresponding anilines in situ during the reaction sequence. organic-chemistry.orgccsenet.org

For the synthesis of 6-chloroquinoline-2,4(1H,3H)-dione, a related structure, 4-hydroxyquinolin-2(1H)-one precursors are chlorinated using sulfuryl chloride. Another starting material for this dione (B5365651) is 6-chloro-2-aminobenzamide, which reacts with phosgene (B1210022) or its equivalents.

Reaction Conditions, Catalysts, and Reagents Employed in Cyclization and Reduction Steps

The specific reaction conditions, catalysts, and reagents are crucial for achieving the desired product with high yield and selectivity.

Cyclization: Cyclization reactions are fundamental to forming the quinoline ring system. In the synthesis of 6-ethyl-4-hydroxyquinolin-2(1H)-one, a thermal cyclocondensation of N,N'-bis(4-ethylphenyl) malonamide (B141969) is carried out at 130–140°C in polyphosphoric acid. researchgate.net For the synthesis of 6-chloro-2-hydroxyquinoxaline, the cyclization of chloro-o-nitro-acetoacetanilide occurs in an alkaline solution. google.com

Modern methods often employ metal catalysts to facilitate cyclization. For example, a cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to quinolines. organic-chemistry.org Palladium catalysts have also been used for the oxidative cyclization of aryl allyl alcohol and aniline. mdpi.com

Reduction: Reduction steps are often necessary, particularly when starting from nitro-substituted precursors. A one-pot synthesis of quinoline derivatives from nitroarenes utilizes indium in dilute hydrochloric acid to reduce the nitro group to an aniline, which then participates in subsequent coupling and cyclization steps. organic-chemistry.org Another method for preparing 6-chloro-2-hydroxyquinoxaline involves the reduction of a closed-ring intermediate using hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. google.com

Supported gold catalysts have shown unusual chemoselectivity in the hydrogenation of quinoline compounds. acs.org For the hydrogenation of 6-chloroquinoline, Au/TiO₂ catalysts can selectively reduce the pyridine (B92270) ring to form 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) without cleaving the C-Cl bond. acs.org

Table 2: Selected Reagents and Catalysts in Quinoline Synthesis

| Reaction Type | Reagent/Catalyst | Substrate Example | Product | Reference |

| Cyclization | Polyphosphoric Acid (PPA) | N,N'-bis(4-ethylphenyl) malonamide | 6-ethyl-4-hydroxyquinolin-2(1H)-one | researchgate.net |

| Reduction | Hydrazine hydrate, Raney Nickel | Chloro-o-nitro-acetoacetanilide intermediate | 6-chloro-2-hydroxyquinoxaline | google.com |

| Hydrogenation | Au/TiO₂ | 6-chloroquinoline | 6-chloro-1,2,3,4-tetrahydroquinoline | acs.org |

| Cyclization | Co(III) catalyst | Aniline, alkyne | Substituted quinoline | organic-chemistry.org |

| Reduction/Coupling | Indium, HCl | Nitroarene, aldehyde, phenylacetylene | Substituted quinoline | organic-chemistry.org |

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading is critical for maximizing the yield and purity of the desired product.

In the synthesis of 6-chloro-2-hydroxyquinoxaline, a "one-pot" method using a mixed solvent of ethanol (B145695) and water was developed. google.com This process was optimized for reduction temperature (30 °C) and time (2 hours), leading to a total product yield of over 83%. google.com

For the synthesis of this compound-3-carbaldehyde via the Vilsmeier-Haack reaction, a 7:1 molar ratio of POCl₃ to DMF and heating at 353 K for 15 hours were found to maximize the yield. Purification by recrystallization from a petroleum ether/ethyl acetate (B1210297) mixture was employed to improve purity.

In a study on the synthesis of quinoline derivatives catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) in water, the catalyst loading was optimized. tandfonline.com The results showed that 10 mol% of the catalyst was sufficient to achieve high yields. tandfonline.com

The choice of solvent can also be critical. In the Conrad-Limpach synthesis, it was found that using an inert solvent like mineral oil for the high-temperature cyclization step significantly increased the yields, in some cases up to 95%, compared to performing the reaction without a solvent. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. researchgate.netresearchgate.net This involves the use of eco-friendly solvents, energy-efficient reaction conditions, and the reduction of hazardous waste. researchgate.netroyalsocietypublishing.org

The choice of solvent is a critical aspect of green synthesis. Traditional methods for quinoline synthesis often employ hazardous organic solvents. royalsocietypublishing.org Green chemistry promotes the use of safer alternatives like water, ethanol, or ionic liquids. royalsocietypublishing.orgrsc.org For instance, a method for synthesizing 6-hydroxy-2(1H)-quinolinone utilizes toluene, a less toxic alternative to chlorobenzene. google.com Another approach involves using a mixture of ethanol and water as a solvent for the preparation of 6-chloro-2-hydroxyquinoxaline, a related compound, which reduces the consumption of acid and alkali and simplifies the reaction process. google.com This method also allows for the recycling of ethanol, significantly reducing waste. google.comgoogle.com

The concept of the E-factor (environmental factor), which is the mass of waste per mass of product, is a key metric in assessing the greenness of a chemical process. royalsocietypublishing.org Syntheses with lower E-factors are considered more environmentally friendly. royalsocietypublishing.org Strategies to minimize waste include one-pot reactions, where multiple reaction steps are carried out in a single reactor, and the use of recyclable catalysts. researchgate.netrsc.org

Energy efficiency is another cornerstone of green chemistry. royalsocietypublishing.org This can be achieved by conducting reactions at lower temperatures and pressures, and by using alternative energy sources like microwave irradiation or ultrasound. researchgate.netrsc.org Microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields in the preparation of quinoline derivatives. researchgate.netiipseries.org

Sustainable synthetic routes aim to use renewable starting materials and reduce the number of synthetic steps. researchgate.netresearchgate.net For example, a greener route for the synthesis of 2-methylquinoline (B7769805) derivatives has been developed using a modified Doebner–von Miller reaction in water. rsc.org Another sustainable approach involves the synthesis of 6-hydroxy-2(1H)-quinolinone from 4-tert-butoxyaniline, which allows the reaction to proceed at a lower temperature (70-90 °C) compared to traditional methods that require 120 °C, thus saving energy. google.com The development of catalyst-free reactions, where possible, also contributes to a more sustainable process by eliminating the need for catalyst synthesis and separation. researchgate.net

Solvent Selection and Minimization of Waste

Synthesis of this compound-containing Hybrid Structures and Complex Derivatives

The this compound scaffold serves as a valuable building block for creating larger, more complex molecules with diverse applications. vulcanchem.comchemmethod.com This involves incorporating the quinoline unit into hybrid structures and designing ligands for metal chelation. vulcanchem.comchemmethod.com

Several strategies exist for integrating the this compound moiety into larger molecular frameworks. One common approach is through the functionalization of the quinoline ring. For instance, the synthesis of 2-(6-chloro-2-hydroxyquinolin-3-yl)acetic acid starts from this compound-3-carbaldehyde, which is prepared via a Friedländer annulation followed by hydrolysis. vulcanchem.com This acetic acid derivative can then be used as a precursor for more complex structures. vulcanchem.com

Hybrid molecules can also be created by linking the quinoline scaffold to other heterocyclic systems. For example, hybrid compounds of 8-hydroxyquinoline (B1678124) (a related quinoline derivative) and indole (B1671886) have been synthesized. mdpi.com These syntheses often involve multi-step sequences, including reactions like the formation of amides or esters to connect the different molecular components. mdpi.com The synthesis of quinoline-thiosemicarbazone derivatives, where a thiosemicarbazone moiety is attached to the quinoline core, is another example of creating hybrid structures with potential biological activity. sci-hub.se

The table below provides examples of synthetic strategies for incorporating quinoline scaffolds into larger architectures.

| Target Hybrid Structure | Key Starting Material(s) | Key Reaction Type(s) | Reference |

|---|---|---|---|

| 2-(6-Chloro-2-hydroxyquinolin-3-yl)acetic acid | 4-Chloroacetanilide, DMF/POCl₃ | Friedländer annulation, Hydrolysis | vulcanchem.com |

| Hybrid 8-Hydroxyquinoline-Indole Derivatives | 8-Hydroxyquinoline, Indole-2-carboxylic acid | Esterification, Amide coupling | mdpi.com |

| Quinolone Thiosemicarbazones | Quinolone carbaldehyde, Thiosemicarbazides | Condensation | sci-hub.se |

| 6-Chloro-2(2'4'-dichlorophenyl)-4-phenylquinoline | Substituted anilines, Ketones | Friedlander condensation | researchgate.net |

The ability of the 8-hydroxyquinoline core to chelate metal ions is a well-established property that is leveraged in the design of various functional molecules. frontiersin.orgscispace.com The synthesis of ligands and their corresponding metal chelates often involves the introduction of specific functional groups onto the quinoline scaffold that can coordinate with metal ions.

For example, Schiff base ligands can be prepared by the condensation of an aldehyde-functionalized quinoline, such as 5-formyl-8-hydroxyquinoline, with an appropriate amine. nist.gov These Schiff base ligands can then react with metal salts to form coordination polymers. nist.gov Another approach involves the synthesis of mixed ligand complexes. For instance, a β-enaminone ligand and 8-hydroxyquinoline can be coordinated to a central metal ion to form complexes with specific geometries, such as octahedral or square planar. chemmethod.com

The synthesis of metal chelates typically involves reacting the ligand with a metal salt, often an acetate or chloride salt, in a suitable solvent. frontiersin.orgasianpubs.org The reaction conditions, such as pH and temperature, are often optimized to ensure the complete precipitation of the metal chelate. asianpubs.org

The table below summarizes synthetic routes to ligands and chelates based on the hydroxyquinoline scaffold.

| Ligand/Chelate Type | Key Starting Material(s) | Key Reaction Type(s) | Reference |

|---|---|---|---|

| Bis(8-hydroxy-quinoline)-Schiff base coordination polymers | 5-Formyl-8-hydroxyquinoline, 4,4'-Methylenedianiline, Metal acetates | Condensation, Coordination | nist.gov |

| Mixed ligand β-enaminone and 8-hydroxyquinoline complexes | β-Enaminone ligand, 8-Hydroxyquinoline, Metal chlorides | Coordination | chemmethod.com |

| 5-[4-(3-Chloro phenyl)piperazinylmethylene]-8-hydroxy Quinoline metal chelates | 5-Chloromethyl-8-quinolinol hydrochloride, 4-(3-Chloro phenyl)piperazine, Metal acetates | Substitution, Chelation | asianpubs.org |

| Copper(II) complexes of 8-hydroxyquinoline benzoylhydrazones | 2-Carbaldehyde-8-hydroxyquinoline, Benzylhydrazides, Copper(II) acetate | Condensation, Chelation | frontiersin.org |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 6 Chloro 2 Hydroxyquinoline

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-chloro-2-hydroxyquinoline. By interacting with the molecule at different energy levels, these methods provide a detailed "fingerprint" of its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of a related compound, 2-chloroquinolin-6-ol (B1260770), in DMSO-d₆ shows aromatic protons resonating as a multiplet between δ 7.20–8.30 ppm. A singlet for the quinoline (B57606) H-4 proton appears at δ 9.18 ppm, and a broad signal for the hydroxyl proton is observed at δ 11.80 ppm. For this compound, analogous signals would be expected, with specific chemical shifts and coupling constants providing definitive evidence for the substitution pattern on the quinoline ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a tautomeric form of 2-chloroquinolin-6-ol, the presence of a carbonyl carbon (C=O) is confirmed by a signal at δ 168.6 ppm. The study of various quinoline derivatives shows that carbons substituted with nitrogen, oxygen, or chlorine atoms, as well as those in the ortho and para positions to the nitrogen heteroatom, exhibit the highest frequency shifts. tsijournals.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structural assignment of this compound. These advanced methods are crucial for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. ipb.pt

Table 1: Representative NMR Data for Similar Quinolone Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Compound Context |

|---|---|---|---|

| ¹H | 7.20–8.30 | Multiplet | Aromatic Protons (2-chloroquinolin-6-ol) |

| ¹H | 9.18 | Singlet | H-4 Proton (2-chloroquinolin-6-ol) |

| ¹H | 11.80 | Broad Signal | OH Proton (2-chloroquinolin-6-ol) |

| ¹³C | 168.6 | - | C=O (Tautomeric form of 2-chloroquinolin-6-ol) |

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. For instance, the FTIR spectrum of the related 8-hydroxyquinoline (B1678124) shows a broad band around 3181 cm⁻¹ corresponding to the O-H bond. scirp.org The presence of C-Cl, C=C, C-N, and C-H bonds would also give rise to distinct peaks, collectively confirming the presence of the hydroxyl group and the chlorinated quinoline core. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H | ~3200 (broad) | Hydroxyl group stretching |

| C-H (aromatic) | 3000-3100 | Aromatic C-H stretching |

| C=O (keto tautomer) | 1650-1680 | Carbonyl stretching |

| C=C, C=N | 1500-1600 | Aromatic ring stretching |

| C-Cl | 600-800 | Carbon-chlorine stretching |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is influenced by its conjugated system. Studies on similar hydroxyquinoline derivatives show that the absorption maxima are dependent on solvent polarity, a phenomenon known as solvatochromism. goums.ac.irresearchgate.net For example, some dyes exhibit a bathochromic (red) shift as the solvent polarity increases. goums.ac.ir Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities can offer insights into the nature of its electronic structure and its interactions with the solvent environment. goums.ac.irresearchgate.net

Table 3: Illustrative UV-Vis Data for a Hydroxyquinoline Azo Dye

| Solvent | Polarity Index (P) | λmax (nm) |

|---|---|---|

| Dichloromethane (DCM) | 3.1 | Varies |

| Methanol | 5.1 | Varies |

| Dimethylformamide (DMF) | 6.4 | Varies |

Note: The specific λmax values for this compound would need to be experimentally determined.

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Electron Ionization Mass Spectrometry (EI-MS) of the related 2-chloroquinolin-6-ol shows a molecular ion peak [M+H]⁺ at m/z 179, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound (C₉H₆ClNO), allowing for the unambiguous determination of its elemental formula. mdpi.com The monoisotopic mass of this compound is 179.013792 g/mol . epa.gov

GC-MS: Gas Chromatography-Mass Spectrometry can be used to assess the purity of this compound and to identify any volatile impurities. oup.com The sample is vaporized and separated on a GC column before being detected by the mass spectrometer. This technique is particularly useful for identifying by-products from the synthesis. mdpi.comoup.com

Table 4: Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Value |

|---|---|---|

| Molecular Formula | - | C₉H₆ClNO sigmaaldrich.com |

| Average Mass | - | 179.6 g/mol epa.gov |

| Monoisotopic Mass | - | 179.013792 g/mol epa.gov |

| EI-MS (for 2-chloroquinolin-6-ol) | Molecular Ion Peak [M+H]⁺ | m/z 179 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism Studies

Elemental Analysis (CHN)

Elemental analysis is a crucial technique for verifying the empirical formula of a compound. For this compound (C₉H₆ClNO), this analysis determines the weight percentages of carbon, hydrogen, and nitrogen. rsc.org The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, providing strong evidence for the compound's purity and elemental composition. researchgate.net

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 60.18 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.37 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.74 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.80 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.91 |

| Total | 179.61 | 100.00 |

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.com This technique is valuable for assessing the thermal stability of this compound. The TGA curve reveals the temperatures at which decomposition or loss of volatiles occurs. researchgate.net For a pure, anhydrous, and non-solvated compound, significant mass loss is generally not expected until the decomposition temperature is reached. ardena.com For a related compound, 2-chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)ethan-1-one, TGA showed a decomposition onset at approximately 200°C. TGA can also be coupled with mass spectrometry (TGA-MS) to identify the gases evolved during thermal decomposition. ardena.com

X-ray Diffraction for Solid-State Structure Determination (where applicable for derivatives)

X-ray Diffraction (XRD) is a powerful analytical technique fundamental to the field of solid-state chemistry for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal structure, including unit cell dimensions, space group symmetry, and the positions of individual atoms. For quinoline derivatives, which often exist as crystalline solids, single-crystal XRD is the definitive method for unambiguous structural elucidation and for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. biosynth.combohrium.com

The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is a unique fingerprint of the compound's atomic structure. uou.ac.in Analysis of this pattern allows for the calculation of the three-dimensional electron density map of the molecule, from which bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific, detailed single-crystal X-ray diffraction data for this compound is not extensively published in readily available literature, studies on its derivatives and related quinolone structures provide significant insight into the application and utility of this technique. These studies are crucial for confirming the molecular structure of newly synthesized compounds and for analyzing their solid-state packing, which influences physical properties like solubility and stability. nih.govmalariaworld.org

Research on various quinoline derivatives demonstrates the detailed structural information that can be obtained. For instance, the analysis of a novel quinoline dicarboxylic acid derivative revealed a monoclinic crystal system with a P21/c space group. chemmethod.com Similarly, studies on hexa-hydro-quinoline derivatives have identified common structural features like the conformation of the fused rings and the orientation of substituted phenyl groups. nih.gov

The data derived from XRD analyses are typically presented in detailed crystallographic tables. Below are examples of such data for various quinoline derivatives, illustrating the level of detail provided by this technique.

Interactive Table: Crystallographic Data for Selected Quinoline Derivatives

This table presents crystallographic data for several quinoline derivatives as determined by single-crystal X-ray diffraction. Users can sort and filter the data to compare the structural parameters of different compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | chemmethod.com | ||||

| Ethyl 4-(2-meth-oxy-phen-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexa-hydro-quinoline-3-carboxyl-ate | C₂₂H₂₇NO₄ | nih.gov | ||||||

| Ethyl 4-(4-meth-oxy-phen-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexa-hydro-quinoline-3-carboxyl-ate | C₂₂H₂₇NO₄ | nih.gov | ||||||

| 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (B147367) (1/1) | C₇H₄ClNO₄·C₉H₆N₂O₂ | iucr.org | ||||||

| 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) | C₇H₄ClNO₄·C₉H₆N₂O₂ | iucr.org | ||||||

| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | C₁₈H₁₃F₂NO₂ | iucr.org | ||||||

| 7-hydroxy-4-methylquinolin-2(1H)-one | Orthorhombic | Base-centered |

Interactive Table: Selected Bond Distances and Angles for a Quinoline Dicarbamic Acid Derivative

This table highlights key intramolecular bond distances and angles for (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid, providing insight into the molecular geometry. chemmethod.com

| Parameter | Atoms Involved | Value |

| Bond Distance (Å) | C-C (benzene ring avg.) | ~1.41 |

| Bond Distance (Å) | C-H...O (Hydrogen Bond) | 1.79 - 2.57 |

| Bond Angle (°) | C-C(N)-C (quinoline ring) | 116.62(9) - 122.06(9) |

| Bond Angle (°) | C-H...O (Hydrogen Bond) | 113.5 - 133 |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Hydroxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. icrc.ac.ir By modeling electron density, DFT facilitates the calculation of molecular properties, providing a balance between accuracy and computational cost. bohrium.com For quinoline (B57606) derivatives, DFT is widely applied to understand their structure, stability, and reactivity. researchgate.netrsc.org

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For 6-Chloro-2-hydroxyquinoline, DFT calculations would identify the most stable tautomeric form (hydroxy-quinoline vs. quinolone) and the planarity of the bicyclic ring system.

Conformational analysis, particularly for molecules with rotatable bonds, is crucial for identifying the most stable conformers. scirp.org While the rigid ring system of this compound limits its conformational freedom, theoretical studies on related substituted quinolines investigate the orientation of substituent groups to find the global minimum on the potential energy surface. researchgate.netscirp.org

Table 1: Key Objectives of Geometry Optimization

| Objective | Description | Relevance to this compound |

|---|---|---|

| Energy Minimization | Finds the three-dimensional structure with the lowest possible potential energy. | Determines the most stable arrangement of atoms. |

| Structural Parameters | Calculates precise bond lengths, bond angles, and dihedral angles. | Provides a detailed geometric description of the molecule. |

| Tautomer Stability | Compares the energies of different tautomeric forms (e.g., keto-enol). | Identifies the predominant tautomer under specific conditions. |

| Vibrational Frequencies | Confirms the optimized structure is a true minimum (no imaginary frequencies). | Forms the basis for predicting infrared and Raman spectra. |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic properties. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org

A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. acs.org FMO analysis for this compound would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. While specific calculations for this compound are not detailed in the provided sources, this analysis is standard for characterizing new quinoline derivatives. researchgate.net

Table 2: Significance of Frontier Molecular Orbitals

| Parameter | Description | Chemical Implication |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. Related to the ionization potential. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A large gap suggests high stability and low reactivity; a small gap suggests higher reactivity. rsc.orgresearchgate.net |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum that can be compared with experimental data to confirm the molecular structure and assign vibrational modes. ajol.info

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These theoretical shifts help in the assignment of experimental NMR signals, providing unambiguous structural elucidation. nih.govmdpi.com

The prediction of electronic spectra, such as Ultraviolet-Visible (UV-Vis) absorption, is typically performed using Time-Dependent DFT (TD-DFT). nih.goveurjchem.com These calculations yield the excitation energies and oscillator strengths corresponding to electronic transitions, allowing for the interpretation of experimental UV-Vis spectra. researchgate.net For substituted quinolines, these predictions are sensitive to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). eurjchem.comresearchgate.net

Chemical Potential (μ) measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. ajchem-a.com

Chemical Hardness (η) is the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," whereas one with a small gap is "soft." rsc.org It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. researchgate.net

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. researchgate.net

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons. It is defined as ω = μ² / (2η). ajchem-a.comresearchgate.net

These quantum chemical descriptors are instrumental in rationalizing the reactivity of molecules in various chemical reactions. chemrxiv.org

Table 3: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. ajchem-a.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; related to stability. rsc.orgresearchgate.net |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity and polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the capacity of a species to accept electrons. ajchem-a.com |

Prediction of Spectroscopic Properties (IR, UV-Vis, NMR)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon absorption of light, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing accurate predictions of electronic transition energies and oscillator strengths at a reasonable computational cost. rsc.orgmdpi.com

TD-DFT calculations can simulate UV-Vis absorption spectra, which is crucial for characterizing chromophoric molecules like quinoline derivatives. researchgate.netrsc.orgresearchgate.net The method can predict how structural modifications and solvent environments influence the absorption maxima (λ_max). eurjchem.com While TD-DFT is a powerful tool, the accuracy of its predictions can depend on the choice of the functional, with hybrid functionals often providing reliable results for many systems. researchgate.netacs.org For this compound, TD-DFT would be essential for investigating its photophysical properties, such as its color and fluorescence potential, though specific studies were not identified in the provided search results. biosynth.com

Molecular Docking Simulations to Elucidate Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is central to drug discovery and medicinal chemistry for predicting the interaction between a potential drug molecule and its biological target. mdpi.comphyschemres.org

Docking simulations place the ligand into the binding site of a receptor and score the different poses based on binding affinity or energy. acs.org The results can elucidate the binding mechanism by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govmdpi.com Studies on derivatives of 6-chloro-quinolone have utilized molecular docking to understand their binding to anticancer targets like the PI3Kα kinase, revealing specific amino acid residues crucial for binding. mdpi.com Although no specific molecular docking studies for this compound were found, this methodology would be vital for exploring its potential biological activities.

Interaction with Biological Targets (e.g., Enzymes, Receptors, DNA)

Computational studies, particularly molecular docking, have been instrumental in elucidating the interactions of this compound and its derivatives with various biological targets. These investigations provide insights into the molecular basis of their observed biological activities.

Derivatives of the quinoline scaffold have been shown to interact with crucial enzymes involved in disease pathogenesis. For instance, some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death. Similarly, in the context of cancer, quinoline compounds have been investigated for their ability to inhibit topoisomerase II, an enzyme vital for DNA replication and repair in cancer cells.

Molecular docking studies have also explored the interaction of quinoline derivatives with receptors. For example, the binding of chloroquine (B1663885) and hydroxychloroquine (B89500) metabolites to angiotensin-converting enzyme 2 (ACE2) receptors has been investigated, which is a critical step for the entry of some viruses into host cells. frontiersin.org These studies help in understanding the potential antiviral mechanisms of such compounds.

Furthermore, the quinoline nucleus is a well-established DNA intercalator. nih.gov This interaction involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects. nih.gov Computational models can simulate this intercalation process and predict the stability of the resulting DNA-ligand complex.

The versatility of the quinoline scaffold allows for its derivatives to engage with a wide array of biological targets, a property that is extensively explored through computational methods to rationalize their therapeutic potential.

Prediction of Binding Affinities and Modes of Action

Molecular docking is a key computational technique used to predict the binding affinities and modes of action of ligands, such as this compound derivatives, with their biological targets. nih.gov This method calculates the preferred orientation of a molecule when bound to another to form a stable complex and estimates the binding energy, which is an indicator of the binding affinity.

For example, in the context of anti-Alzheimer's research, docking studies have been used to predict the binding affinities of quinoline-based compounds to acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net By predicting how these molecules fit into the active site of the enzyme, researchers can understand their potential to inhibit its activity. researchgate.net

Similarly, the binding affinities of quinoline derivatives to the active sites of viral proteins, such as the main protease (Mpro) of SARS-CoV-2, have been predicted using molecular docking. nih.gov These predictions help in identifying potential inhibitors of viral replication. For instance, some 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) have shown good predicted binding affinities to the SARS-CoV-2 Mpro. nih.gov

The mode of action, which describes the molecular mechanism by which a compound produces its pharmacological effect, can also be elucidated through these computational predictions. For example, docking studies can reveal the specific amino acid residues within a protein's active site that a ligand interacts with, such as through hydrogen bonds or hydrophobic interactions. frontiersin.org This information is crucial for understanding how the ligand inhibits the protein's function and for designing more potent and selective inhibitors.

| Compound/Derivative | Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Etozolate | Acetylcholinesterase (1EVE) | -8.2 | researchgate.net |

| PTB2 | Acetylcholinesterase (1EVE) | -8.0 | researchgate.net |

| scyllo-Inositol | Acetylcholinesterase (1EVE) | -5.9 | researchgate.net |

| 3,3'-methylenebis(6-chloro-4-hydroxyquinolin-2(1H)-one) (3e) | SARS-CoV-2 Main Protease (Mpro) | Comparable to Darunavir (-8.19) | nih.gov |

| Copper Complex 1 | ADP-ribose-1 monophosphatase | -7.62 | nih.gov |

| Copper Complex 2 | ADP-ribose-1 monophosphatase | -9.05 | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches are pivotal in modern drug discovery for conducting Structure-Activity Relationship (SAR) studies. SAR explores the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound and evaluating the effects of these changes on its activity, researchers can identify key structural features responsible for its therapeutic effects.

Computational SAR studies often involve the generation of a library of virtual compounds based on a core scaffold. The properties and predicted biological activities of these virtual compounds are then calculated using various computational methods. This in silico screening allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources.

For instance, SAR studies on a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives revealed that most of the synthesized compounds possessed potent anti-hepatitis B virus (HBV) activity. nih.gov These studies help in understanding how different substituents on the quinoline ring influence the anti-HBV activity.

Influence of Substituent Effects on Molecular Properties and Biological Activity

The nature and position of substituents on the quinoline ring system have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Computational methods are extensively used to predict and rationalize these substituent effects.

The introduction of a chlorine atom, for example, can significantly alter a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net The electron-withdrawing nature of chlorine can also influence the electron distribution within the quinoline ring, affecting its reactivity and binding interactions.

SAR studies have shown that the presence of a chlorine atom at the C6 position of the quinoline ring can be crucial for certain biological activities. For instance, in a series of styrylquinolines evaluated for their antiplasmodial activity, the 6-chloro analogues were among the most active. nih.gov Similarly, the introduction of a fluorine atom at the C6 position was found to improve antiplasmodial activity compared to the corresponding methoxylated analogues. nih.gov

The position of a substituent can also be critical. For example, moving a nitro group on a substituent from the para to the ortho or meta position can lead to a decrease in inhibitory activity. nih.gov Computational models can help to explain these observations by analyzing the steric and electronic effects of the substituent at different positions.

| Compound | R1 (C6-substituent) | R2 (Benzenoid substituent) | EC50 (nM) against Dd2 strain | Reference |

|---|---|---|---|---|

| 8 | -OCH3 | -H | 41.2 ± 5.3 | nih.gov |

| 9 | -OCH3 | 4-NO2 | 28.6 ± 0.9 | nih.gov |

| 10 | -OCH3 | 2-NO2 | 56.3 ± 8.1 | nih.gov |

| 11 | -OCH3 | 3-NO2 | 49.5 ± 4.0 | nih.gov |

| 16 | -F | -H | 21.0 ± 2.1 | nih.gov |

| 29 | -Cl | 4-F | 4.8 ± 2.0 | nih.gov |

| 30 | -Cl | 2-F | 26.0 ± 0.9 | nih.gov |

| 31 | -Cl | 3-F | 5.9 ± 1.4 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org A QSAR model is a statistical equation that correlates physicochemical or structural descriptors of molecules with their observed biological activities. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. sysrevpharm.org By developing a robust QSAR model, it is possible to predict the biological activity of new, untested compounds based solely on their chemical structure. This predictive capability makes QSAR a valuable tool in drug discovery for identifying promising lead candidates and for optimizing their activity.

The development of a QSAR model typically involves several steps:

Data Set Selection: A set of compounds with known biological activities is required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. sysrevpharm.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

While specific QSAR models for this compound were not found in the provided search results, the general applicability of QSAR to quinoline derivatives is well-established. For example, QSAR models have been developed for various classes of compounds to predict activities such as photosensitizer activity and anti-tuberculosis activity. nih.govmdpi.com A validated QSAR model can provide valuable insights into the structural requirements for a particular biological activity and can guide the rational design of more potent analogues. mdpi.com

Reactivity and Derivatization of 6 Chloro 2 Hydroxyquinoline

Chemical Transformations of the Quinoline (B57606) Nucleus

The quinoline core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and complex reactivity. ecorfan.org Its aromatic nature allows for electrophilic substitution reactions, while the nitrogen atom in the heterocycle makes it susceptible to nucleophilic attack. ecorfan.org

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. ecorfan.org In electrophilic aromatic substitution, the substitution typically occurs on the benzene ring, which is more reactive than the pyridine ring due to the deactivating effect of the nitrogen atom. ecorfan.orgarsdcollege.ac.in Specifically for quinoline, electrophilic attack favors the 5- and 8-positions. uop.edu.pk For instance, nitration of quinoline with fuming nitric and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Nucleophilic substitution reactions on the quinoline nucleus are also possible, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. arsdcollege.ac.in The presence of a chlorine atom at the 2-position, as seen in analogs like 2-chloroquinoline, makes this position highly susceptible to nucleophilic attack.

The hydroxyl and chloro groups on the 6-Chloro-2-hydroxyquinoline molecule are key sites for chemical modification. The chlorine atom, particularly when positioned at C2 or C4 of the quinoline ring, is readily displaced by various nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups. For example, the chlorine atom can be substituted by amines, thiols, or alkoxides.

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 6-chloroquinolin-2(1H)-one. This hydroxyl group can undergo reactions typical of phenols, such as O-alkylation and O-acylation. It can also be oxidized to form quinolin-6-one derivatives. Furthermore, the hydroxyl group can participate in condensation reactions with aldehydes or ketones. smolecule.com

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

Synthesis of Novel Derivatives and Analogs of this compound

The reactivity of this compound serves as a foundation for the synthesis of a diverse array of derivatives and analogs. ecorfan.org These synthetic efforts are often aimed at creating compounds with enhanced biological activity or specific properties for various applications. researchgate.net

Functionalization of the this compound scaffold is a common strategy to develop new compounds with improved biological properties. ecorfan.orgresearchgate.net For example, the synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids has been achieved through a three-step one-pot reaction, highlighting a strategy to create new classes of quinoline derivatives that could be valuable in medicinal chemistry. researchgate.net The introduction of different substituents can significantly impact the molecule's properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. nih.gov For instance, in a series of 2-arylvinylquinolines, the presence and nature of a substituent at the C6 position had a notable effect on their antiplasmodial activity. nih.gov

A promising approach in drug discovery is the creation of hybrid molecules that combine the this compound scaffold with other known bioactive moieties. ecorfan.org This strategy aims to develop compounds with dual or synergistic modes of action. For example, hybrid molecules have been synthesized by linking 8-hydroxyquinoline (B1678124) derivatives with other heterocyclic compounds like indole (B1671886). mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, including the formation of key intermediates that are then coupled with the second bioactive component. mdpi.com Another example is the synthesis of hybrid compounds of 8-hydroxyquinoline and ciprofloxacin, which have been evaluated for their antibacterial activity. nih.gov

Functionalization Strategies for Enhanced Bioactivity or Specific Applications

Formation of Metal Complexes with this compound as a Ligand

The 8-hydroxyquinoline scaffold, and by extension its derivatives like this compound, are well-known for their ability to act as potent chelating agents for a wide range of metal ions. arabjchem.orgscirp.orgmdpi.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion. scirp.org

The formation of metal complexes with this compound and its analogs has been extensively studied. arabjchem.orgscirp.org These complexes often exhibit a 1:2 metal-to-ligand stoichiometry, leading to octahedral or square planar geometries depending on the metal ion and other coordinating ligands. arabjchem.orgscirp.org The synthesis of these complexes is typically achieved by reacting the quinoline ligand with a metal salt in a suitable solvent. arabjchem.orgbohrium.comjchemlett.com

The resulting metal complexes often display unique chemical and biological properties that differ from the free ligand. For instance, the chelation of metal ions can enhance the biological activity of the quinoline derivative. arabjchem.org The characterization of these metal complexes is carried out using various spectroscopic techniques, including FT-IR and UV-Vis spectroscopy, as well as elemental analysis and thermal analysis. arabjchem.orgnih.govjptcp.com

Below is an interactive table summarizing some of the metal complexes formed with 8-hydroxyquinoline derivatives.

Coordination Chemistry and Ligand Properties

The coordination chemistry of this compound is fundamentally dictated by its structure as a heterocyclic compound featuring a hydroxyl group (-OH) at the 2-position and a nitrogen atom within the quinoline ring. This arrangement provides a bidentate N,O-donor set, enabling it to act as an effective chelating agent for a variety of metal ions. The compound exists in a tautomeric equilibrium between the lactam (keto) form, 6-chloroquinolin-2(1H)-one, and the lactim (enol) form, this compound. The deprotonation of the hydroxyl group in the enol form creates an anionic oxygen donor, which, in conjunction with the neutral nitrogen atom of the pyridine ring, forms stable five-membered chelate rings with metal ions.

The electronic properties of the quinoline ring are modulated by the presence of the electron-withdrawing chloro-substituent at the 6-position. This substitution can influence the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability and formation constants of the resulting metal complexes. While direct studies on the parent this compound are not extensively detailed, the principles of its coordination are well-understood through the extensive research on its isomer, 8-hydroxyquinoline, and its various derivatives. scispace.comrsc.org For instance, 8-hydroxyquinoline is a renowned chelating ligand that forms stable complexes with a vast array of metal ions, including transition metals and main group elements. scispace.com The coordination typically involves the displacement of the hydroxyl proton to bind the metal ion to both the oxygen and nitrogen atoms. scispace.com

Derivatives of this compound, such as Schiff bases derived from This compound-3-carbaldehyde (B1353871), have been synthesized and their ligand properties studied. researchgate.net These derivatives maintain the core N,O-chelation site and introduce additional donor atoms, creating multidentate ligands capable of forming even more stable and structurally diverse metal complexes. researchgate.net The resulting Schiff base ligands are used to prepare complexes with metals like Zn(II) and Cu(II). researchgate.net The inherent fluorescence of the quinoline moiety is often enhanced upon chelation, a property that is exploited in the development of fluorescent sensors for metal ions. scispace.com

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates involving this compound and its derivatives typically follows straightforward procedures. A common method involves the reaction of a metal salt (often an acetate (B1210297) or nitrate (B79036) salt to ensure solubility) with the ligand in a suitable solvent, such as ethanol (B145695), methanol, or an aqueous mixture. asianpubs.org The reaction is often carried out under reflux and may require pH adjustment to facilitate the deprotonation of the ligand's hydroxyl group and promote the precipitation of the metal chelate. asianpubs.orgijrpc.com The stoichiometry of the resulting complexes is frequently found to be 1:2 (Metal:Ligand), particularly with divalent transition metal ions. ijrpc.comresearchgate.net

The characterization of these metal chelates employs a range of spectroscopic and analytical techniques to elucidate their structure, bonding, and geometry.

Elemental Analysis is used to confirm the empirical formula and the metal-to-ligand ratio in the isolated complexes. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy provides crucial information about the coordination mode of the ligand. Key spectral changes upon complexation include:

A shift or disappearance of the broad O-H stretching vibration of the free ligand, indicating deprotonation and coordination of the hydroxyl oxygen.

A shift in the C=N stretching vibration of the quinoline ring, suggesting the involvement of the ring nitrogen in chelation.

The appearance of new, low-frequency bands corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) vibrations, directly evidencing the formation of the chelate.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is used for diamagnetic complexes (e.g., Zn(II), Cd(II)). The spectra of the complexes, when compared to the free ligand, can show shifts in the signals of protons and carbons near the coordination sites, confirming the binding of the metal ion. rsc.orgnih.gov

Electronic (UV-Visible) Spectroscopy and Magnetic Susceptibility measurements are vital for characterizing complexes of paramagnetic transition metals (e.g., Cu(II), Ni(II), Co(II)).

The electronic spectra reveal d-d transitions and charge-transfer bands. The position and number of these bands provide insights into the coordination geometry of the central metal ion (e.g., octahedral, tetrahedral, or square planar). ijrpc.comresearchgate.net

Magnetic moment data, calculated from susceptibility measurements, help to determine the number of unpaired electrons and further support the proposed geometry. For instance, magnetic moments can distinguish between high-spin and low-spin octahedral complexes or between tetrahedral and square planar Ni(II) complexes. ijrpc.com

Research on chelates of closely related 8-hydroxyquinoline derivatives provides typical characterization data for such complexes.

| Complex | Proposed Geometry | Magnetic Moment (μeff, B.M.) | Key Electronic Spectral Bands (cm⁻¹) |

|---|---|---|---|

| [Co(L)₂(H₂O)₂] | Octahedral | 4.23 | υ₁, υ₂, υ₃ transitions supporting octahedral geometry |

| [Ni(L)₂(H₂O)₂] | Octahedral | 2.93 | Transitions characteristic of six-coordinated Ni(II) |

| [Cu(L)₂(H₂O)₂] | Distorted Octahedral | - | Broad bands indicating Jahn-Teller distortion |

| [Zn(L)₂] | Tetrahedral | Diamagnetic | Ligand-to-metal charge transfer (LMCT) bands |

L represents a bidentate N,O-donor quinoline-based ligand. Data is illustrative based on analogous compounds.

Mass Spectrometry helps in confirming the molecular weight of the synthesized complexes and can provide information about their fragmentation patterns. researchgate.net

Through these combined analytical methods, the structures of metal chelates of this compound and its derivatives are thoroughly established, confirming the bidentate N,O-coordination that is characteristic of this class of ligands.

Mechanistic Studies of Biological Activities Associated with 6 Chloro 2 Hydroxyquinoline Derivatives

Mechanisms of Action in Antimicrobial Research (Antibacterial, Antifungal, Antiprotozoal)

Derivatives of 6-chloro-2-hydroxyquinoline have demonstrated a broad spectrum of antimicrobial activities, targeting various essential cellular processes and molecular machinery in bacteria, fungi, and protozoa.

Inhibition of Essential Cellular Processes (e.g., DNA Replication, Protein Synthesis)

A primary mechanism by which this compound derivatives exert their antimicrobial effects is through the disruption of fundamental cellular processes, including DNA replication and protein synthesis. Certain derivatives have been shown to target and inhibit crucial enzymes involved in these pathways. For instance, some compounds are believed to inhibit topoisomerase II, an enzyme vital for DNA replication and repair. Specifically, they may disrupt bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition halts the proliferation of the microbes, leading to their eventual death.

Furthermore, some derivatives have been found to interfere with protein synthesis. Research on quinoline (B57606) derivatives, including those with the this compound scaffold, has pointed towards the inhibition of translation elongation factor 2 (PfEF2) in parasites like Plasmodium falciparum, the causative agent of malaria. This inhibition effectively stops the parasite's ability to produce essential proteins, leading to its demise. The disruption of bacterial cell wall synthesis is another identified mechanism, which leads to cell death.

Interactions with Bacterial or Fungal Enzymes and Receptors

Beyond the inhibition of core cellular processes, derivatives of this compound also exhibit antimicrobial activity through direct interactions with specific microbial enzymes and receptors. The structural features of these compounds, including the presence of a halogen at the C-6 position, are crucial for their binding affinity and inhibitory potential. sci-hub.se

In antibacterial research, some derivatives have been shown to target the lipopolysaccharide (LPS) transport protein LptA in Gram-negative bacteria. nih.gov By blocking the interaction between LptA and LptC, these compounds disrupt the assembly of the outer membrane, a critical component for the survival of these bacteria. nih.gov Molecular docking studies have further elucidated these interactions, showing that the quinoline core can fit into the active binding site of proteins like LptA. nih.gov

In the realm of antifungal research, 8-hydroxyquinoline (B1678124) derivatives, a class to which this compound belongs, are known for their potent antifungal properties. researchgate.net Some derivatives have been shown to affect the fungal cell wall. researchgate.net For instance, certain quinoline-thiazole hybrids have been designed to target lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungal ergosterol (B1671047) biosynthesis. acs.org The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Regarding antiprotozoal activity, chloroquinoline-based chalcones have been synthesized and evaluated for their effectiveness against parasites like Entamoeba histolytica. researchgate.net While the precise mechanism for these specific derivatives is still under investigation, the broader class of quinolines is known to interfere with various parasitic processes.

Anticancer Mechanisms and Therapeutic Potential

The this compound scaffold is a key feature in a variety of derivatives that have demonstrated significant anticancer activity. These compounds employ multiple mechanisms to combat cancer, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

A prominent mechanism by which this compound derivatives exert their anticancer effects is by triggering apoptosis in cancer cells. This programmed cell death is often initiated through mitochondrial dysfunction and the activation of caspases, a family of protease enzymes that are central to the apoptotic process. For example, This compound-3-carbaldehyde (B1353871) has been observed to induce apoptosis in HeLa and MCF-7 cancer cell lines.

In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, effectively stopping cancer cells from dividing and proliferating. Some compounds have been found to arrest the cell cycle at the G2/M phase. doi.org This prevents the cells from entering mitosis, thereby inhibiting tumor growth. Studies on various quinoline derivatives have shown that they can cause morphological alterations and cell division cycle arrest in colon cancer cells. arabjchem.org

| Derivative/Compound | Cancer Cell Line(s) | Mechanism | Reference |

| This compound-3-carbaldehyde | HeLa, MCF-7 | Induces apoptosis through mitochondrial dysfunction and caspase activation. | |

| Quinoline derivatives | Colon cancer cells | Cause morphological alteration and cell division cycle arrest. | arabjchem.org |

| Various quinoline derivatives | HCT116 | Induce apoptosis and cell cycle arrest at the G2/M phase. | doi.org |

| Pyranoquinoline derivatives | Various cancer cells | Trigger apoptosis and cause cell cycle arrest at the G2/M phase. | researchgate.net |

Inhibition of Cancer Cell Growth, Invasion, and Migration

Derivatives of this compound also show potential in halting the progression of cancer by inhibiting the growth, invasion, and migration of tumor cells. Quinoline derivatives, as a class, are known to interfere with several pathways that are crucial for tumor growth and metastasis. arabjchem.org

Research has shown that certain quinoline derivatives can inhibit the growth of various cancer cell lines, including those of the lung, colon, and liver. For instance, one study demonstrated that a novel quinoline derivative, 91b1, significantly reduced tumor size in a xenograft model and inhibited cancer cell proliferation. This effect was linked to the downregulation of lumican, a proteoglycan associated with several types of cancer.

Furthermore, these compounds can inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. Some quinoline derivatives have been shown to reduce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cell invasion. dovepress.com By inhibiting these enzymes, this compound derivatives can potentially prevent the spread of cancer to other parts of the body.

Antioxidant Properties and Neuroprotective Mechanisms

Beyond their antimicrobial and anticancer activities, derivatives of this compound have also been investigated for their antioxidant and neuroprotective potential. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders.

The antioxidant properties of quinoline derivatives are often attributed to their chemical structure. nih.gov The presence of a hydroxyl group, as in 2-hydroxyquinoline (B72897), can significantly contribute to their ability to scavenge free radicals. mdpi.com The mechanism of antioxidant action can involve the transfer of a hydrogen atom or a single electron to neutralize reactive oxygen species. nih.govresearchgate.net Studies have shown that some quinoline derivatives are more efficient antioxidants than the standard, Trolox. nih.gov

The neuroprotective effects of these compounds are closely linked to their antioxidant capabilities. By reducing oxidative stress, these derivatives can help protect neurons from damage. Furthermore, molecular docking studies have suggested that some quinoline derivatives may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net For example, this compound-3-carbaldehyde has been identified as an inhibitor of acetylcholinesterase. The ability to chelate metal ions, which can contribute to oxidative stress and protein aggregation in the brain, is another potential neuroprotective mechanism of hydroxyquinoline derivatives. scispace.com

| Compound/Derivative Class | Investigated Property | Potential Mechanism(s) | Reference |

| This compound-3-carbaldehyde | Neuroprotection | Inhibition of acetylcholinesterase. | |

| Quinoline derivatives | Antioxidant | Radical scavenging via hydrogen atom or single electron transfer. | nih.govresearchgate.net |

| Hydroxyquinoline derivatives | Neuroprotection | Metal ion chelation. | scispace.com |

| 6-hydroxy-substituted hydroquinolines | Antioxidant | Peroxyl radical scavenging. | mdpi.com |

Radical Scavenging Processes (Hydrogen Atom Transfer, Single Electron Transfer)

Quinoline derivatives are recognized for their potential as antioxidants, acting as scavengers of free radicals. rsc.org The antioxidant capabilities of these compounds are primarily attributed to two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. acs.org The efficiency of this process is related to the bond dissociation energy (BDE) of the H-donating group, such as a phenolic hydroxyl group. mdpi.com Computational studies have indicated that for some Schiff base derivatives, the HAT mechanism is favored in the gas phase. univ-guelma.dz

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. acs.orgmdpi.com This is often followed by a proton transfer (SET-PT). researchgate.net The ionization potential (IP) is a key parameter in evaluating the efficacy of the SET mechanism. mdpi.com Some studies suggest that the SET mechanism is more dominant in polar environments. univ-guelma.dz

Research has shown that certain quinoline derivatives can be more efficient radical scavengers than the reference antioxidant Trolox through both HAT and SET mechanisms. mdpi.com However, their efficiency via the SET mechanism may be less than that of ascorbic acid, while they can exhibit better antioxidant behavior via the HAT mechanism. mdpi.com

Enzyme Inhibition in Neurodegenerative Diseases (e.g., COMT, AChE, MAO-B)

Derivatives of this compound have been investigated for their potential to inhibit key enzymes implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov The primary targets include Catechol-O-methyltransferase (COMT), Acetylcholinesterase (AChE), and Monoamine Oxidase B (MAO-B). mdpi.comnih.gov

Monoamine Oxidase B (MAO-B): This enzyme is involved in the metabolism of dopamine (B1211576). nih.gov Its inhibition can lead to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease. nih.gov Levels of MAO-B have been observed to increase with age, suggesting a role in neurodegeneration. nih.gov

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine (B1216132). tandfonline.com Inhibiting AChE increases acetylcholine levels, which is a common treatment approach for the cognitive symptoms of Alzheimer's disease. nih.govtandfonline.com

Catechol-O-methyltransferase (COMT): Along with MAO, COMT is involved in the breakdown of catecholamine neurotransmitters. mdpi.com

Molecular docking simulations have suggested that certain quinoline derivatives can act as inhibitors of COMT, AChE, and MAO-B. mdpi.comnih.gov The development of dual or multi-target inhibitors that can simultaneously modulate these enzymes is an active area of research. nih.gov For instance, a compound that inhibits both MAO-B and AChE could offer a more comprehensive treatment for the motor and cognitive symptoms of Parkinson's disease. nih.gov

Antimalarial Mechanisms

Quinolines have historically been a cornerstone of antimalarial therapy. rsc.org Derivatives of this compound exhibit antimalarial activity through various mechanisms, primarily by disrupting essential processes within the Plasmodium falciparum parasite.

A crucial pathway for the malaria parasite during its blood stage is the digestion of hemoglobin within its acidic food vacuole. nih.gov This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. researchgate.net